molecular formula C9H12O2S B13453183 Methyl 4-(propan-2-yl)thiophene-3-carboxylate CAS No. 1601694-23-8

Methyl 4-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B13453183
CAS No.: 1601694-23-8
M. Wt: 184.26 g/mol
InChI Key: HELVMKYGOJKQJR-UHFFFAOYSA-N
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Description

Methyl 4-(propan-2-yl)thiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group and a propan-2-yl substituent on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(propan-2-yl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(propan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(propan-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity .

Comparison with Similar Compounds

  • Methyl 3-aminothiophene-2-carboxylate
  • Methyl 2-aminothiophene-3-carboxylate
  • Methyl 4-methylthiophene-2-carboxylate

Comparison: Methyl 4-(propan-2-yl)thiophene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1601694-23-8

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 4-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C9H12O2S/c1-6(2)7-4-12-5-8(7)9(10)11-3/h4-6H,1-3H3

InChI Key

HELVMKYGOJKQJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC=C1C(=O)OC

Origin of Product

United States

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